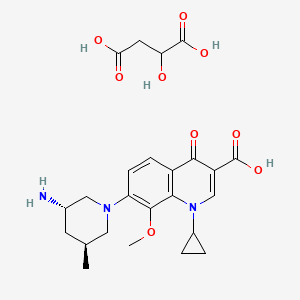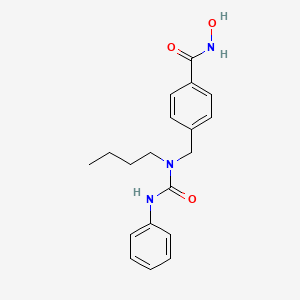
N-Methyl Amisulpride
Descripción general
Descripción
N-Methyl Amisulpride is a derivative of Amisulpride, a well-known antipsychotic medication. It is a benzamide compound that acts as a dopamine receptor antagonist, specifically targeting dopamine D2 and D3 receptors. This compound has been studied for its potential to treat various psychiatric disorders, including schizophrenia and depression .
Mecanismo De Acción
Target of Action
N-Methyl Amisulpride, also known as LB-102, is a small molecule drug that primarily targets the 5-HT7 receptor , D2 receptor , and D3 receptor . These receptors are part of the dopamine and serotonin neurotransmitter systems, which play crucial roles in mood regulation, reward, and cognition.
Mode of Action
This compound acts as an antagonist at these receptors, meaning it binds to them and blocks their activity . Specifically, it works as a dopamine D2 and D3 receptor antagonist , reducing the signaling of dopamine, a neurotransmitter associated with reward and pleasure. It also acts as a 5-HT7 receptor antagonist , blocking the activity of the serotonin 7 (5-HT7) receptor .
Biochemical Pathways
By blocking the activity of these receptors, this compound affects the dopamine and serotonin pathways in the brain. This can lead to changes in mood, cognition, and behavior. The effectiveness of this compound in treating psychiatric disorders is believed to stem from its blockade of the presynaptic dopamine D2 receptors, which regulate the release of dopamine into the synapse . By blocking these receptors, this compound increases dopamine concentrations in the synapse .
Pharmacokinetics
Following oral administration, Amisulpride, the parent compound of this compound, is rapidly absorbed with an absolute bioavailability of 48% . It undergoes minimal metabolism, and its metabolites in plasma are largely undetectable . Two identified metabolites, formed by de-ethylation and oxidation, are pharmacologically inactive and account for approximately 4% of the dose .
Result of Action
The molecular and cellular effects of this compound’s action involve changes in neurotransmitter activity in the brain. By blocking dopamine D2 and D3 receptors, it reduces dopamine signaling, which can alleviate symptoms of schizophrenia and other psychiatric disorders . By blocking 5-HT7 receptors, it may also have antidepressant effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, photodegradation, a process triggered by exposure to light, can affect the stability of psychiatric drugs, including amisulpride . Therefore, the storage conditions of the drug can impact its efficacy. Furthermore, individual factors such as age, sex, and dose can contribute to the interpatient variability in amisulpride plasma/serum concentration .
Análisis Bioquímico
Biochemical Properties
N-Methyl Amisulpride interacts with dopamine D2 and D3 receptors . As an antipsychotic agent, it alleviates both positive and negative symptoms of schizophrenia . It predominantly works in the limbic system, which explains its relatively lower risk of extrapyramidal adverse effects compared to other atypical antipsychotic agents .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as an antagonist at dopamine receptors in the limbic system . This action can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on dopamine D2 and D3 receptors . By blocking these receptors, it can inhibit or activate certain enzymes and cause changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with certain transporters or binding proteins, and it can have effects on its localization or accumulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Amisulpride involves several key steps:
Methylation of 4-amino-salicylic acid: This step involves the reaction of 4-amino-salicylic acid with dimethyl sulfate in the presence of a base, optionally with tetrabutylammonium bromide (TBAB), to obtain 4-amino-2-methoxy methyl benzoate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-throughput screening to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: N-Methyl Amisulpride undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can be used to modify the functional groups on the benzamide ring.
Substitution: This compound can undergo substitution reactions, particularly at the amino and methoxy positions, to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Sodium tungstate, ammonium molybdate.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include various substituted benzamides and sulfonyl derivatives, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
N-Methyl Amisulpride has several scientific research applications:
Comparación Con Compuestos Similares
Amisulpride: The parent compound, used widely as an antipsychotic.
Sultopride: Another benzamide antipsychotic with similar dopamine receptor antagonism.
Sulpiride: A benzamide antipsychotic with a slightly different receptor binding profile.
Comparison:
Binding Affinity: N-Methyl Amisulpride has a higher affinity for dopamine D2 and D3 receptors compared to Sulpiride and Sultopride.
Pharmacokinetics: This compound is designed to improve the blood-brain barrier permeability compared to Amisulpride.
Side Effects: This compound may have a different side effect profile, potentially reducing the risk of extrapyramidal symptoms and hyperprolactinemia.
This compound stands out due to its improved pharmacokinetic properties and higher receptor affinity, making it a promising candidate for further research and development in the treatment of psychiatric disorders.
Propiedades
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-5-21-9-7-8-13(21)12-20(3)18(22)14-10-17(26(23,24)6-2)15(19)11-16(14)25-4/h10-11,13H,5-9,12,19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLIJXXZFCRLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN(C)C(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391054-22-0 | |
| Record name | N-Methyl amisulpride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-METHYL AMISULPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM73EV997H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















